[2-(3,4-diethoxyphenyl)ethyl](methyl)amine
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Overview
Description
2-(3,4-diethoxyphenyl)ethylamine is an organic compound belonging to the class of phenethylamines. This compound is characterized by the presence of a phenyl ring substituted with two ethoxy groups at the 3 and 4 positions, and an ethylamine chain with a methyl substitution on the nitrogen atom. It is a derivative of phenethylamine, which is a significant structure in medicinal chemistry due to its presence in various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-diethoxyphenyl)ethylamine can be achieved through several synthetic routes. One common method involves the alkylation of 3,4-diethoxybenzaldehyde with ethylamine, followed by reductive amination to introduce the methyl group on the nitrogen atom. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride under anhydrous conditions to prevent hydrolysis of intermediates .
Industrial Production Methods
In an industrial setting, the production of 2-(3,4-diethoxyphenyl)ethylamine may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and automated systems for reagent addition and product separation can enhance the efficiency of the synthesis. The reaction conditions are optimized to maintain a balance between reaction rate and product stability .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-diethoxyphenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield 3,4-diethoxybenzoic acid, while reduction with sodium borohydride can produce 3,4-diethoxyphenethyl alcohol .
Scientific Research Applications
2-(3,4-diethoxyphenyl)ethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-(3,4-diethoxyphenyl)ethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The ethoxy groups and the phenethylamine backbone play a crucial role in binding to these receptors, modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular responses .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Similar in structure but with methoxy groups instead of ethoxy groups.
3,4-Diethoxyphenethylamine: Lacks the methyl substitution on the nitrogen atom.
Mescaline: Contains an additional methoxy group at the 5 position.
Uniqueness
2-(3,4-diethoxyphenyl)ethylamine is unique due to the presence of ethoxy groups, which can influence its lipophilicity and receptor binding affinity. The methyl substitution on the nitrogen atom also affects its pharmacokinetic properties, potentially enhancing its stability and bioavailability compared to similar compounds .
Properties
IUPAC Name |
2-(3,4-diethoxyphenyl)-N-methylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-15-12-7-6-11(8-9-14-3)10-13(12)16-5-2/h6-7,10,14H,4-5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGVGCGULYWMRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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